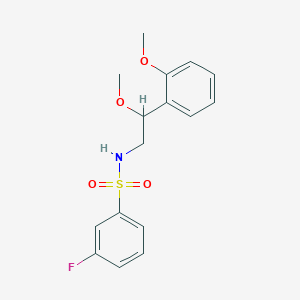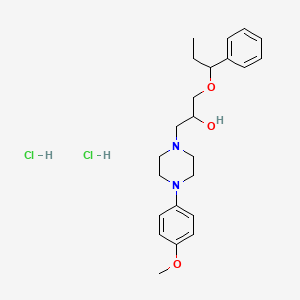
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride" is a chemically synthesized molecule that appears to be designed for interactions with biological targets, potentially acting on central nervous system receptors. While the specific papers provided do not directly discuss this compound, they do provide insights into similar arylpiperazine derivatives, which are known for their serotonergic and dopaminergic activities, suggesting possible applications in the treatment of psychiatric disorders .
Synthesis Analysis
The synthesis of related arylpiperazine compounds typically involves multi-step organic reactions, starting with the protection of functional groups, followed by reactions with piperazine, and subsequent deprotection to yield the target product . The synthesis process is carefully designed to ensure the correct attachment of various functional groups to the piperazine core, which is crucial for the biological activity of the final compound.
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various aromatic groups. These modifications can significantly affect the compound's affinity for different receptors. For instance, the introduction of a methoxy group on the phenyl ring can influence the binding to serotonin and dopamine receptors . Crystal structure studies of similar compounds have shown that they can adopt specific conformations, such as a chair conformation for the piperazine ring, which is important for their interaction with biological targets .
Chemical Reactions Analysis
Arylpiperazine derivatives can participate in various chemical reactions, including those that form intermolecular hydrogen bonds, which are critical for their biological activity and crystal packing . The reactivity of these compounds can be explored through computational methods such as density functional theory (DFT) calculations, which help predict reactive sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, determining their absorption, distribution, metabolism, and excretion in the body. The presence of functional groups like methoxy can affect these properties and, consequently, the compound's efficacy as a drug .
Wissenschaftliche Forschungsanwendungen
Novel Derivatives Synthesis and Evaluation
- A study detailed the synthesis and pharmacological evaluation of novel derivatives, highlighting their antidepressant and antianxiety activities through Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice (J. Kumar et al., 2017).
Antimicrobial Activities
- Research on the synthesis of new 1,2,4-Triazole derivatives demonstrates the antimicrobial activities of these compounds, suggesting their potential in combating various microbial infections (H. Bektaş et al., 2007).
Antidepressants with Dual Action
- A class of compounds was synthesized aiming for a new class of antidepressant drugs with dual activity at serotonin receptors and serotonin transporter, showing high nanomolar affinity for both activities (J. Martínez et al., 2001).
Antiarrhythmic and Antihypertensive Effects
- Another study synthesized a series of derivatives tested for electrocardiographic, antiarrhythmic, and antihypertensive activity, revealing several compounds with significant activities, suggesting their potential in treating cardiovascular diseases (Barbara Malawska et al., 2002).
α-Adrenoceptors Affinity
- The affinity toward α1- and α2-adrenoceptors was evaluated for a series of 1,4-substituted piperazine derivatives, revealing compounds with low nanomolar range affinity, indicating their potential use in treating conditions related to α-adrenoceptors (H. Marona et al., 2011).
Insecticidal Neolignans
- Research isolated neolignans from Piper decurrens with insecticidal activity, highlighting the potential of these compounds in developing natural insecticides (D. Chauret et al., 1996).
Dopamine Uptake Inhibitor Development
- A process for the scale-up synthesis of a dopamine uptake inhibitor is described, aiming for improved yields and environmental considerations in the synthesis process (M. Ironside et al., 2002).
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(1-phenylpropoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-3-23(19-7-5-4-6-8-19)28-18-21(26)17-24-13-15-25(16-14-24)20-9-11-22(27-2)12-10-20;;/h4-12,21,23,26H,3,13-18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJLEKCNCMBQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)
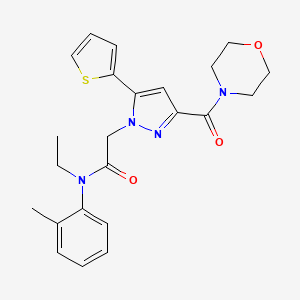
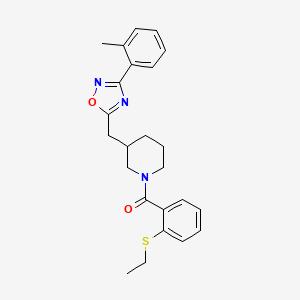

![[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2526706.png)
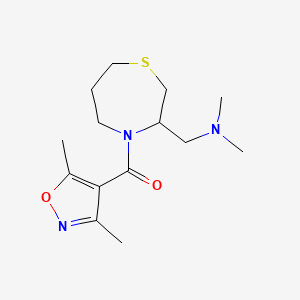
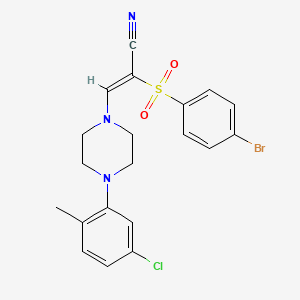
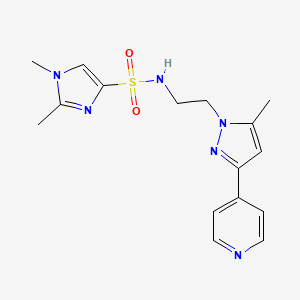
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)



